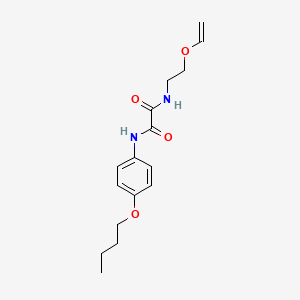![molecular formula C20H28N6O2 B5122256 N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The reaction is typically carried out under acidic conditions to facilitate the cyclization process.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This step involves the reaction of a pyrimidinyl-substituted piperazine with an appropriate electrophile.
Coupling with Cyclopropylmethyl and Propyl Groups: The final step involves the coupling of the cyclopropylmethyl and propyl groups to the oxazole-piperazine intermediate. This can be achieved through a reductive amination reaction using a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced piperazine derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent targeting various biological pathways, including the Wnt signaling pathway.
Cancer Research: It has shown promise as a tankyrase inhibitor, which can revert resistance to PI3K and AKT inhibitors in the treatment of colorectal cancer.
Biological Studies: The compound is used in studies to understand its interaction with various molecular targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as tankyrase enzymes. By inhibiting tankyrase, the compound can modulate the Wnt signaling pathway, which is crucial in various cellular processes, including cell proliferation and differentiation . This inhibition can lead to the reversion of resistance to other therapeutic agents, making it a valuable compound in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-methyl-2-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)acetamide
- N-[1-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}phenyl)cyclopropyl]ethanimidic acid
Uniqueness
N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its specific structural features, such as the combination of the oxazole ring with the piperazine and pyrimidine moieties. This unique structure allows it to interact with specific molecular targets, making it a potent inhibitor of tankyrase and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-propyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-2-8-26(13-16-4-5-16)19(27)17-15-28-18(23-17)14-24-9-11-25(12-10-24)20-21-6-3-7-22-20/h3,6-7,15-16H,2,4-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOGUOXBRRZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)C2=COC(=N2)CN3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B5122173.png)
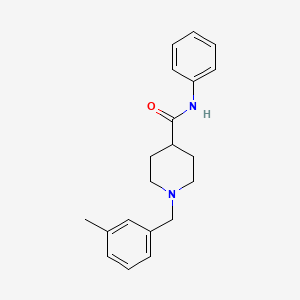
amino]benzamide](/img/structure/B5122184.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)
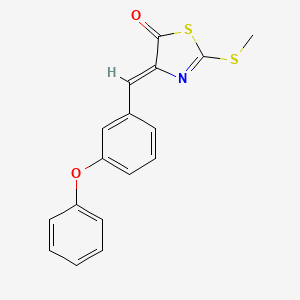
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5122217.png)
![4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]butanoic acid](/img/structure/B5122230.png)
![N-(4-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5122237.png)
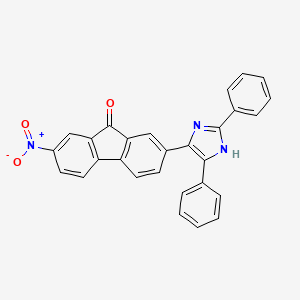
![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)

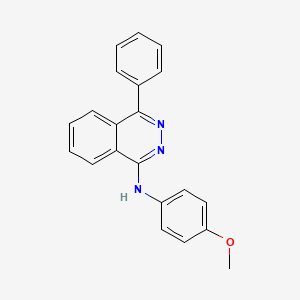
![2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
